3-(9H-xanthen-9-yl)imidazolidine-2,4-dione
Description
3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is a chemical compound that combines the structural features of xanthene and imidazolidine-2,4-dione Xanthene is a tricyclic aromatic compound, while imidazolidine-2,4-dione is a heterocyclic compound known for its biological activity
Properties
CAS No. |
7467-18-7 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-(9H-xanthen-9-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H12N2O3/c19-14-9-17-16(20)18(14)15-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,20) |
InChI Key |
PBODUHCUUJJCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of xanthene derivatives with imidazolidine-2,4-dione precursors under specific conditions. For example, the reaction of 9H-xanthene-9-carboxylic acid with imidazolidine-2,4-dione in the presence of a dehydrating agent such as acetic anhydride can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-(9H-xanthen-9-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic research.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-2,4-dione structures but different substituents.
Xanthene Derivatives: Compounds with xanthene structures but different functional groups.
Uniqueness
3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is unique due to its combination of xanthene and imidazolidine-2,4-dione structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
